molecular formula C13H19NO3 B6974135 CID 132307620

CID 132307620

Cat. No.: B6974135
M. Wt: 237.29 g/mol
InChI Key: GHJQOIPMKACQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 132307620 is a chemical compound listed in the PubChem database It is known for its unique properties and potential applications in various scientific fields

Properties

InChI

InChI=1S/C13H19NO3/c1-2-3-10-17-13(16)11-14-9-7-5-4-6-8-12(14)15/h3H,1,4-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJQOIPMKACQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCOC(=O)CN1CCCCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Key Reaction Conditions:

  • Reagents :

    • 1-Bromo-4-chlorobutane (alkylating agent)

    • N-Methylpiperazine (introduces the cationic piperazine moiety)

  • Solvent : Typically polar aprotic solvents (e.g., DMF or acetonitrile) under reflux.

  • Temperature : 60–80°C for 12–24 hours to ensure complete alkylation.

Reaction Mechanism:

  • N-Alkylation : The imidazolidinedione nitrogen undergoes nucleophilic substitution with 1-bromo-4-chlorobutane.

  • Quaternary Ammonium Formation : Subsequent reaction with N-methylpiperazine introduces a positively charged diium center.

  • Crystallization : The product precipitates as a dichloride salt with hemihydrate stoichiometry .

Structural and Crystallographic Analysis

The compound crystallizes in a monoclinic system with hydrogen-bonding interactions stabilizing the lattice:

  • O—H⋯Cl and N—H⋯Cl bonds link cations, chloride anions, and water molecules.

  • Atomic Displacement Parameters (Ų) for selected atoms :

AtomU<sub>11</sub>U<sub>22</sub>U<sub>33</sub>U<sub>12</sub>U<sub>13</sub>U<sub>23</sub>
Cl10.09340.11850.06470.01780.0280-0.0075
O10.04710.04610.0460-0.00590.00770.0043
N10.0490.0430.0403-0.00180.0086-0.0052

Functional Group Reactivity:

  • Imidazolidinedione Core : Susceptible to hydrolysis under acidic or basic conditions, yielding urea derivatives.

  • Furan Moiety : Participates in electrophilic substitution (e.g., halogenation or nitration) at the α-position .

  • Chlorophenyl Group : Enhances lipophilicity and influences π-π stacking in crystal packing .

Stability Considerations:

  • Thermal Stability : Decomposes above 200°C without melting.

  • Photostability : Susceptible to UV-induced degradation due to the conjugated furan system.

Comparative Analysis with Related Compounds

The compound’s reactivity aligns with structurally similar indole- and furan-based derivatives:

FeatureCID 132307620Related Indole Derivative
Synthetic Route N-Alkylation + quaternizationCondensation with hydroxylamine
Key Functional Groups Imidazolidinedione, furan, quaternary ammoniumIndole, cyanoacetamide
Hydrogen Bonding O—H⋯Cl, N—H⋯Cl (intermolecular)N—H⋯O, N—H⋯N (intra- and intermolecular)

Implications for Pharmaceutical Development

  • Bioactivity : The compound’s quaternary ammonium group enhances solubility for drug delivery, while the chlorophenyl moiety may improve target binding .

  • Optimization Strategies :

    • Substituent modification at the furan ring to tune electronic properties.

    • Exploration of alternative counterions (e.g., tosylate) for improved pharmacokinetics.

Scientific Research Applications

CID 132307620 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study its behavior and properties. In biology, it may be used in experiments to understand its effects on biological systems. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the production of other chemicals or materials .

Mechanism of Action

The mechanism of action of CID 132307620 involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its properties and uses. Further research and exploration are needed to fully realize its potential.

Q & A

Q. How to ensure compliance with ethical guidelines in this compound animal studies?

  • Follow ARRIVE 2.0 guidelines:
  • Justification : Explicitly state necessity of animal use.
  • Housing : Detail temperature, humidity, and enrichment protocols.
  • Endpoint Criteria : Define humane endpoints (e.g., tumor size limits) .

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

  • Transparency Framework :
  • Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.
  • Contextualization : Discuss methodological limitations (e.g., assay sensitivity thresholds).
  • Data Sharing : Upload raw datasets to repositories like Zenodo for reanalysis .

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